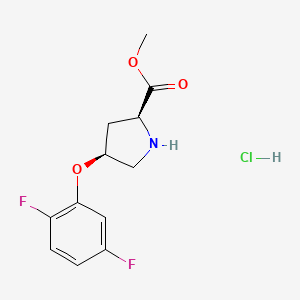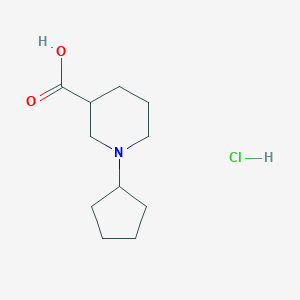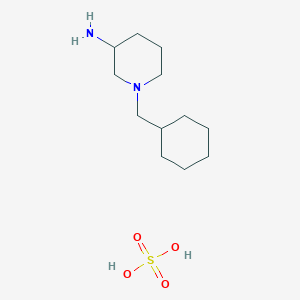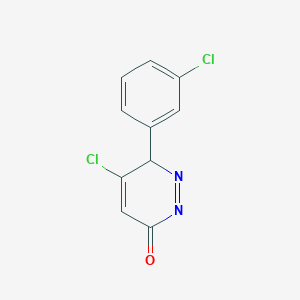![molecular formula C12H12N2O B1391354 3-[(3-Pyridinyloxy)methyl]aniline CAS No. 642084-90-0](/img/structure/B1391354.png)
3-[(3-Pyridinyloxy)methyl]aniline
Overview
Description
Scientific Research Applications
Electroluminescence Application
3-[(3-Pyridinyloxy)methyl]aniline derivatives, specifically in the context of tetradentate bis-cyclometalated platinum(II) complexes, have been investigated for their potential in electroluminescence applications. Studies show that these complexes exhibit high luminescence and have been successfully incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance with significant quantum efficiency (Vezzu et al., 2010).
Interaction with Solvents
Research on 3-[(3-Pyridinyloxy)methyl]aniline and its derivatives includes the study of their electric dipole moments in different solvents, like benzene and 1,4-dioxan. This research provides insights into the behavior of these compounds in various solvent environments, which is crucial for their application in chemical syntheses and other industrial processes (Cumper & Singleton, 1967).
Synthesis of β-Amino-α-Hydroxyesters
The role of 3-[(3-Pyridinyloxy)methyl]aniline derivatives in the synthesis of β-amino-α-hydroxyesters has been explored. These compounds are synthesized through a tricomponent reaction involving aniline, methyl phenylglyoxylate, and aromatic aldehydes, with potential implications in pharmaceutical and organic chemistry (Clerici et al., 1995).
Development of Polyaniline Composites
Another research application is in the development of polyaniline composites. Studies involving aniline derivatives, like 3-[(3-Pyridinyloxy)methyl]aniline, focus on creating materials with improved electrical conductivity and thermal stability. These materials have potential applications in electronics and materials science (Wang et al., 2005).
Catalytic Applications in Organic Synthesis
Research also extends to exploring the use of 3-[(3-Pyridinyloxy)methyl]aniline derivatives in catalysis, specifically in the synthesis of various organic compounds. This includes their role in facilitating reactions like amination, alkynylation, and the synthesis of polyethylene, highlighting their importance in chemical manufacturing and industrial processes (Wang et al., 2016).
Biocidal Activity
Lastly, some studies focus on the biocidal activity of polyaniline composites involving 3-[(3-Pyridinyloxy)methyl]aniline derivatives. These materials are evaluated for their effectiveness against biofouling-causing organisms, which is significant in addressing issues related to biofouling in various environmental and industrial settings (El-Sayed et al., 2018).
properties
IUPAC Name |
3-(pyridin-3-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJJRSFAVSRPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666883 | |
| Record name | 3-{[(Pyridin-3-yl)oxy]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
642084-90-0 | |
| Record name | 3-{[(Pyridin-3-yl)oxy]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)
![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)
![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)
![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)



![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)
![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)


